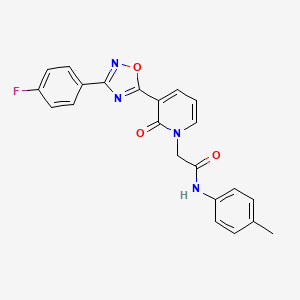

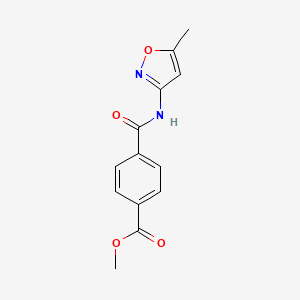

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate” is a chemical compound. It’s related to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A regioselective, experimentally convenient one-pot copper (I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using a variety of chemical reactions . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, demonstrates the potential of pressure in crystal engineering. It undergoes a phase transition from a high Z′ structure to a Z′ = 2 structure under high pressure, showing the impact of molecular conformation and packing efficiency in crystalline states (Johnstone et al., 2010).

Molecular Structure and Conformational Analysis

The structural and conformational properties of closely related compounds to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been studied. These studies involve single-crystal X-ray diffraction and quantum chemical calculations, providing insights into the stability and behavior of such molecules under different conditions (Channar et al., 2020).

Antitumor and Antifilarial Activities

Compounds structurally related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been explored for their potential in medical applications, including their activity against lymphoid leukemia, melanotic melanoma, and Lewis Lung carcinoma. Their low toxicity at therapeutically active doses makes them candidates for clinical applications (Atassi & Tagnon, 1975). Furthermore, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, showed significant in vivo antifilarial activity, suggesting a potential for antineoplastic and antifilarial treatments (Ram et al., 1992).

Electropolymerization and Material Science Applications

Research on derivatives of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate indicates their utility in material science, particularly in the electropolymerization on electrodes, demonstrating potential applications in supercapacitors and biosensors. These studies highlight the influence of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWNOHLNBMFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)

![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)